molecular formula C10H8ClN3O3 B010156 (4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine CAS No. 104745-67-7

(4-(3-chloro-3H-diazirin-3-yl)benzoyl)glycine

Cat. No.: B010156
CAS No.: 104745-67-7
M. Wt: 253.64 g/mol
InChI Key: ORVURRVCHHWGDK-UHFFFAOYSA-N
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Description

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is a chemical compound with the molecular formula C10H8ClN3O3 and a molecular weight of 253.64 g/mol It is known for its unique structure, which includes a diazirine ring, a benzoyl group, and a glycine moiety

Scientific Research Applications

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine has several scientific research applications, including:

    Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to identify and characterize protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine typically involves the reaction of 3-chlorodiazirine with 4-benzoyl chloride and glycine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can then interact with nearby molecules. This reactivity makes it a valuable tool for studying molecular interactions and identifying binding sites on proteins .

Comparison with Similar Compounds

N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine can be compared with other diazirine-containing compounds, such as:

  • 3-Azido-4-chlorobenzoyl glycine
  • 4-Benzoyl-3-chlorodiazirine
  • N-(4-(3-Azidodiazirin-3-yl)benzoyl)glycine

These compounds share similar structural features but differ in their reactivity and applications. N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[[4-(3-chlorodiazirin-3-yl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-10(13-14-10)7-3-1-6(2-4-7)9(17)12-5-8(15)16/h1-4H,5H2,(H,12,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVURRVCHHWGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C2(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146691
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104745-67-7
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104745677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(3-Chlorodiazirin-3-yl)benzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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